molecular formula C12H18FNO B1374217 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol CAS No. 1488087-17-7

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol

Cat. No.: B1374217
CAS No.: 1488087-17-7
M. Wt: 211.28 g/mol
InChI Key: UDOXWDOIHHWJPS-UHFFFAOYSA-N
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Description

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound features a unique structure with an amino group, a fluorophenyl group, and a hydroxyl group attached to a butane backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene through bromination.

    Nucleophilic Substitution: The 4-fluorobenzyl bromide is then subjected to nucleophilic substitution with 3-methyl-2-butanone in the presence of a base such as sodium hydride to form the intermediate 4-fluorophenyl-3-methylbutan-2-one.

    Reductive Amination: The intermediate is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Formation of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-one.

    Reduction: Formation of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-amine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating its effects on cellular processes and signaling pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as:

    Receptors: It may bind to and modulate the activity of certain receptors in the nervous system.

    Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-[(4-chlorophenyl)methyl]-3-methylbutan-2-ol: Similar structure with a chlorine atom instead of a fluorine atom.

    4-Amino-3-[(4-bromophenyl)methyl]-3-methylbutan-2-ol: Similar structure with a bromine atom instead of a fluorine atom.

    4-Amino-3-[(4-methylphenyl)methyl]-3-methylbutan-2-ol: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

3-(aminomethyl)-4-(4-fluorophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(15)12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6,9,15H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOXWDOIHHWJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=C(C=C1)F)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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